molecular formula C11H14N2OS B1456563 [4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol CAS No. 1400540-67-1

[4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol

Cat. No.: B1456563
CAS No.: 1400540-67-1
M. Wt: 222.31 g/mol
InChI Key: ORXBULBLMRRZAN-UHFFFAOYSA-N
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Description

“[4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol” is a chemical compound with the CAS Number: 1400540-67-1. Its molecular weight is 223.32 . The IUPAC name for this compound is (4-propyl-2- (1H-pyrrol-1-yl)-1H-1lambda3-thiazol-5-yl)methanol .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H15N2OS/c1-2-5-9-10(8-14)15-11(12-9)13-6-3-4-7-13/h3-4,6-7,14-15H,2,5,8H2,1H3 . This indicates that the compound contains carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) atoms.


Physical and Chemical Properties Analysis

The compound is a solid . It should be stored at a temperature between 28 C .

Scientific Research Applications

Molecular Aggregation and Solvent Effects

The study of molecular aggregation in similar thiazolyl compounds has revealed that the solvent type significantly impacts the aggregation processes. Spectroscopic studies on compounds with thiazolyl and pyrrol units show changes in fluorescence emission spectra and circular dichroism (CD) spectra in various solvents, indicating solvent-induced aggregation effects. These findings suggest potential research applications in understanding solvent effects on molecular aggregation processes, particularly for compounds with thiazolyl and pyrrol units like "[4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol" (Matwijczuk et al., 2016).

Self-condensation Reactions

Research on N-substituted thienopyrrolyl methanols, which share structural similarities with the compound , demonstrates their ability to undergo self-condensation reactions. This property could be utilized in synthesizing bis(thienopyrrolyl)methanes, indicating applications in the synthesis of complex organic molecules (Torosyan et al., 2018).

Novel Synthetic Routes to Pyrrolocinnolinones

The reduction of acylpyrroles has been explored to synthesize pyrrolo[1,2-b]cinnolin-10-one ring systems. Research shows potential synthetic applications in creating novel pyrrolocinnolinones, highlighting the versatility of pyrrol and thiazol-based compounds in synthesizing heterocyclic ring systems (Kimbaris & Varvounis, 2000).

Quantum Chemical Calculations and Docking Studies

Quantum chemical calculations and molecular docking studies on thiazolyl pyrazole derivatives reveal insights into their molecular structures, electronic properties, and potential biological interactions. Such studies underscore the compound's relevance in pharmaceutical research, particularly in designing molecules with specific biological activities (Viji et al., 2020).

Antimicrobial Activity

Research on novel thiazolyl pyrazole and benzoxazole compounds has shown significant antimicrobial activities. This suggests that "this compound" could have potential applications in developing antimicrobial agents, given its structural similarity to these active compounds (Landage et al., 2019).

Properties

IUPAC Name

(4-propyl-2-pyrrol-1-yl-1,3-thiazol-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2OS/c1-2-5-9-10(8-14)15-11(12-9)13-6-3-4-7-13/h3-4,6-7,14H,2,5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORXBULBLMRRZAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(SC(=N1)N2C=CC=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol
Reactant of Route 2
[4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol
Reactant of Route 3
[4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol
Reactant of Route 4
[4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol
Reactant of Route 5
[4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol
Reactant of Route 6
Reactant of Route 6
[4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol

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